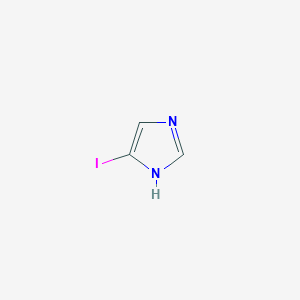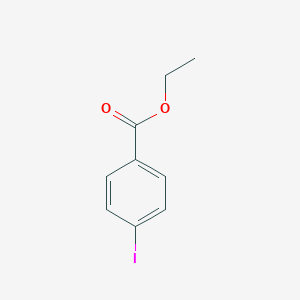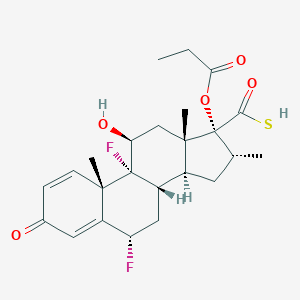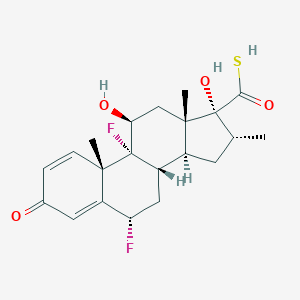
Methyl 7-azaindole-3-glyoxylate
描述
化合物3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙醛肟 (通常称为MMDPPO)是一种分析参考标准,归类为安非他明。 它是合成3,4-亚甲二氧基安非他明(MDA)的中间体,主要用于研究和法医应用 .
准备方法
合成路线和反应条件
3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙醛肟的合成涉及在碱的存在下,3,4-亚甲二氧基苯丙醛与羟胺盐酸盐的反应。 该反应通常在温和条件下进行,碱促进肟基的形成 .
工业生产方法
化学反应分析
反应类型
3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙醛肟会经历几种类型的化学反应,包括:
氧化: 肟基可以被氧化以形成相应的亚硝基化合物。
还原: 肟基可以被还原以形成胺。
取代: 芳香环可以发生亲电取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要生成产物
氧化: 形成亚硝基化合物。
还原: 形成胺。
取代: 形成取代的芳香族化合物.
科学研究应用
3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙醛肟在各种科学研究应用中使用,包括:
化学: 作为合成其他化合物的中间体,特别是在安非他明研究中。
生物学: 用于研究涉及肟基和胺基的生化途径。
医药: 研究相关化合物的潜在治疗应用。
作用机制
3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙醛肟的作用机制与其在合成3,4-亚甲二氧基安非他明中的中间体作用有关。它与各种分子靶点和途径相互作用,包括血清素和多巴胺系统。 该化合物的效果是通过其转化为影响神经递质释放和再摄取的活性代谢物来介导的 .
相似化合物的比较
类似化合物
3,4-亚甲二氧基安非他明(MDA): 一种具有类似结构特征和药理特性的相关化合物。
3,4-亚甲二氧基-N-甲基安非他明(MDMA): 另一种结构相关的化合物,具有不同的精神活性作用。
3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙酰胺(MMDPPA): 合成MDA的前体.
独特性
3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙醛肟在合成3,4-亚甲二氧基安非他明中的中间体作用中是独一无二的。 它独特的结构特征,如肟基,使其与其他相关化合物区分开来,并使其具有独特的化学反应性和应用 .
属性
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-49-1 | |
| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














